{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]
Description
(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is a complex organic compound characterized by multiple nitro groups and phenyl rings
Properties
Molecular Formula |
C32H18N4O12 |
|---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
[3-nitro-4-[4-[2-nitro-4-(4-nitrobenzoyl)phenoxy]phenoxy]phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C32H18N4O12/c37-31(19-1-7-23(8-2-19)33(39)40)21-5-15-29(27(17-21)35(43)44)47-25-11-13-26(14-12-25)48-30-16-6-22(18-28(30)36(45)46)32(38)20-3-9-24(10-4-20)34(41)42/h1-18H |
InChI Key |
SAPKEXKLLSLPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE typically involves multi-step organic reactions The process begins with the nitration of benzene derivatives to introduce nitro groups Subsequent steps involve the formation of ether linkages between phenyl rings through nucleophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is used as a precursor for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
The compound’s nitro groups can be reduced to amines, which are biologically active. This makes it a potential candidate for developing pharmaceuticals and studying biological pathways involving nitro and amino groups.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial or anticancer properties due to the presence of nitro groups, which are known to exhibit such activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its rigid aromatic structure and multiple functional groups.
Mechanism of Action
The mechanism of action of (3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo redox reactions, influencing various biochemical pathways. The phenyl rings provide structural stability and facilitate interactions with other aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrophenylboronic acid
- 4-Nitrobenzophenone
- 2-Nitro-4-phenoxyphenol
Uniqueness
(3-NITRO-4-{4-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENOXY}PHENYL)(4-NITROPHENYL)METHANONE is unique due to its multiple nitro groups and complex aromatic structure, which provide a combination of high reactivity and stability. This makes it distinct from simpler nitro compounds and suitable for specialized applications in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
